11,21-Dimethylpentatriaconta-11,20-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,21-Dimethylpentatriaconta-11,20-diene is a chemical compound with the molecular formula C37H74 It is a long-chain hydrocarbon with two double bonds located at the 11th and 20th positions, and methyl groups at the 11th and 21st positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,21-Dimethylpentatriaconta-11,20-diene typically involves the use of organic synthesis techniques. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form a cyclohexene ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes are designed to optimize yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
11,21-Dimethylpentatriaconta-11,20-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the double bonds or methyl groups, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Scientific Research Applications
11,21-Dimethylpentatriaconta-11,20-diene has several applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain hydrocarbons and their reactivity.
Industry: Used in the production of specialty lubricants and coatings.
Mechanism of Action
The mechanism of action of 11,21-Dimethylpentatriaconta-11,20-diene involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to receptor proteins on the surface of target insects, triggering a behavioral response. The pathways involved include signal transduction mechanisms that lead to changes in gene expression and cellular activity .
Comparison with Similar Compounds
Similar Compounds
13,23-Dimethylpentatriacontane: Another long-chain hydrocarbon with similar structural features but different positions of double bonds and methyl groups.
1,3-Butadiene: A simpler diene used in polymer synthesis.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
Uniqueness
11,21-Dimethylpentatriaconta-11,20-diene is unique due to its specific double bond and methyl group positions, which confer distinct chemical and biological properties.
Properties
CAS No. |
90052-40-7 |
---|---|
Molecular Formula |
C37H72 |
Molecular Weight |
517.0 g/mol |
IUPAC Name |
11,21-dimethylpentatriaconta-11,20-diene |
InChI |
InChI=1S/C37H72/c1-5-7-9-11-13-15-16-17-18-21-25-29-33-37(4)35-31-27-23-19-22-26-30-34-36(3)32-28-24-20-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
InChI Key |
TUPGTPLEIFJWDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.